5-Nitropyrimidine

Description

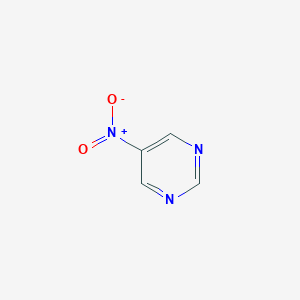

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYDQGFVFOQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452878 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-32-1 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14080-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitropyrimidine

Abstract

5-Nitropyrimidine stands as a pivotal scaffold in medicinal chemistry and materials science, primarily owing to the versatile reactivity imparted by the nitro group and the inherent biological relevance of the pyrimidine core.[1] This guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound and its derivatives, alongside a detailed exposition of the analytical techniques essential for its structural elucidation and purity assessment. We delve into the mechanistic underpinnings of common synthetic routes, offering field-proven insights into optimizing reaction conditions and troubleshooting potential challenges. The characterization section presents a multi-faceted analytical workflow, integrating spectroscopic and spectrometric methods to ensure the unambiguous identification and quality control of the target compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of this compound

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] The introduction of a nitro group at the C5 position significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions and allows for its reduction to an amino group, opening avenues for the synthesis of diverse libraries of compounds with potential therapeutic applications.[3] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including their use as inhibitors of nitric oxide and iNOS activity, highlighting their potential in the development of anti-inflammatory agents.[4]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrimidine ring.

Direct Nitration of Pyrimidine

Direct electrophilic nitration of the unsubstituted pyrimidine ring is challenging due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic attack.[5] The two nitrogen atoms in the ring are basic and tend to be protonated under the strongly acidic conditions typically required for nitration, further deactivating the ring.[5][6] However, with activating groups present on the pyrimidine ring, such as hydroxyl or amino groups, direct nitration can be achieved under milder conditions.[5]

Multi-Step Synthesis from Acyclic Precursors

A more common and versatile approach involves the construction of the nitropyrimidine ring from acyclic precursors. This method offers greater control over the final substitution pattern. A representative pathway often commences with a β-dicarbonyl compound which undergoes condensation with an N-C-N synthon.

A notable example is the synthesis starting from diethyl malonate. The synthesis can be broken down into the following key steps:

-

Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a suitable nitrating agent, such as concentrated or fuming nitric acid, to yield diethyl 2-nitromalonate.[7]

-

Cyclization: The resulting diethyl 2-nitromalonate is then condensed with a compound containing an N-C-N moiety, such as thiourea, in the presence of a base like sodium alkoxide. This cyclization reaction forms the pyrimidine ring, yielding a 4,6-dihydroxy-2-mercapto-5-nitropyrimidine intermediate.[7]

-

Further Modifications: The initial pyrimidine derivative can then undergo a series of functional group transformations to arrive at the desired this compound derivative. For instance, the hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][7][8] These chloro-substituted pyrimidines are highly valuable intermediates for nucleophilic substitution reactions.[5][8]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol outlines a common method for the synthesis of 4,6-dichloro-5-nitropyrimidine, a key intermediate for various this compound derivatives.[8]

Materials:

-

4,6-dihydroxy-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (as catalyst)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-5-nitropyrimidine to an excess of phosphorus oxychloride.

-

Carefully add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction mixture by pouring it into a beaker of ice water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-5-nitropyrimidine.[7]

Characterization of this compound

A rigorous characterization workflow is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring. The chemical shifts and coupling patterns are highly informative. For the parent this compound, one would expect signals corresponding to the protons at the C2, C4, and C6 positions. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group (C5) will be significantly deshielded. The chemical shifts of the other carbon atoms in the ring will also be influenced by the nitrogen atoms and the nitro group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key vibrational bands to look for are:

-

N-O Stretching: The nitro group will exhibit two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.[10]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[11] For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[13][14] This technique offers an unambiguous confirmation of the molecular structure.[15]

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃O₂ | [9] |

| Molecular Weight | 125.09 g/mol | [9] |

| CAS Number | 14080-32-1 | [9] |

| Appearance | Crystalline solid | |

| Melting Point | Varies with derivative |

Applications in Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry due to its versatile chemical reactivity and the biological importance of the pyrimidine core.[3][16] The nitro group can serve as a handle for the introduction of various functional groups, enabling the synthesis of large and diverse compound libraries for high-throughput screening. Furthermore, the nitro group itself can be a key pharmacophoric feature. The ability to readily modify the this compound core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic strategies discussed, particularly the multi-step approach from acyclic precursors, offer a robust and versatile means of accessing this important heterocyclic building block. The comprehensive characterization workflow, employing a suite of modern analytical techniques, is crucial for ensuring the structural integrity and purity of the final product. As the demand for novel therapeutic agents continues to grow, the this compound scaffold is poised to remain a valuable platform for innovation in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 8. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-nitropyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine

Abstract

This compound stands as a foundational scaffold in medicinal chemistry and drug development, primarily due to the versatile reactivity imparted by the electron-withdrawing nitro group on the pyrimidine core. An intimate understanding of its physicochemical properties is paramount for researchers aiming to leverage this molecule for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, including its spectroscopic profile, solubility, ionization, and lipophilicity. In addition to collating available data, this document furnishes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to conduct self-validating studies. The synthesis, reactivity, and stability of the molecule are also discussed to provide a holistic view for its application in drug discovery workflows.

Introduction

The pyrimidine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The introduction of a nitro group at the 5-position dramatically influences the electronic character of the ring, rendering it susceptible to nucleophilic substitution and other chemical modifications. This makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The physicochemical properties of this parent molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to aqueous solubility and membrane permeability of its downstream derivatives. This guide is intended to be a practical resource for researchers, providing both foundational data and the methodological framework to explore this important chemical entity.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on high-quality computational predictions and should be experimentally verified for critical applications.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₄H₃N₃O₂ | - | [PubChem][1] |

| Molecular Weight | 125.09 g/mol | - | [PubChem][1] |

| CAS Number | 14080-32-1 | - | [ChemicalBook][2] |

| Melting Point | 56-58 °C | Experimental | [ChemicalBook][2] |

| Boiling Point | 252 °C | Experimental | [ChemicalBook][2] |

| Density | 1.425 g/cm³ | Experimental | [ChemicalBook][2] |

| pKa | 0.59 ± 0.10 | Predicted | [ChemicalBook][2] |

| logP | 0 | Computed (XLogP3-AA) | [PubChem][1] |

Synthesis and Reactivity

The synthesis of this compound itself is not as commonly reported as that of its more reactive chlorinated derivatives, such as 2,4-dichloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine. These derivatives are typically synthesized by the nitration of a corresponding dihydroxypyrimidine precursor, followed by chlorination with an agent like phosphorus oxychloride[3][4]. The parent this compound can then be obtained through subsequent dehalogenation reactions.

A general synthetic approach starting from a suitable pyrimidine precursor is outlined below. The reactivity of the this compound ring is dominated by the strong electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple. Due to the symmetry of the molecule, two distinct signals are anticipated: one for the proton at the C2 position and another for the equivalent protons at the C4 and C6 positions. The powerful electron-withdrawing effect of the nitro group will significantly deshield these protons, shifting their resonances downfield. For comparison, the aromatic protons of the parent pyrimidine ring appear around δ 8.7-9.2 ppm. The protons of this compound are expected to appear at even lower field. For example, in 2-amino-5-nitropyrimidine, the pyrimidine ring protons appear at δ 8.0-9.0 ppm[5].

-

¹³C NMR Spectroscopy: The carbon signals for this compound will also be influenced by the nitro group. The C5 carbon directly attached to the nitro group will be significantly affected, and the C2, C4, and C6 carbons will also experience downfield shifts compared to unsubstituted pyrimidine.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of the pyrimidine ring and the nitro group. Key expected absorptions include:

-

NO₂ Asymmetric Stretch: Strong band typically in the 1500-1660 cm⁻¹ region[6].

-

NO₂ Symmetric Stretch: Strong band typically in the 1260-1390 cm⁻¹ region[6].

-

C-H Aromatic Stretch: Above 3000 cm⁻¹.

-

C=N and C=C Ring Stretching: In the 1400-1650 cm⁻¹ region. For instance, the FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine shows characteristic nitro group peaks[7].

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum of pyrimidine derivatives is characterized by π → π* transitions. The presence of the nitro group, a strong chromophore, will result in absorption bands in the UV region. The position of the maximum absorbance (λ_max) can be influenced by the solvent and the pH of the medium[8][9]. The λ_max is expected to be in the UV region, and due to the electronic nature of the molecule, it is likely to be colorless in solution[10].

Ionization and Lipophilicity (pKa & LogP)

The pKa and LogP are critical parameters in drug development, influencing a molecule's solubility, permeability, and interaction with biological targets.

Acidity (pKa)

The pKa of a compound describes its tendency to ionize in solution. For this compound, the basicity of the ring nitrogen atoms is significantly reduced by the electron-withdrawing nitro group. The predicted pKa for the protonated form is approximately 0.59, indicating that it is a very weak base[2].

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium[11]. A computed LogP value for this compound is 0, suggesting a relatively balanced distribution between aqueous and lipid phases[1]. This value is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5[12].

Solubility

Stability Profile

The stability of this compound under various conditions is a crucial consideration for its synthesis, storage, and application.

-

Hydrolytic Stability: The stability of the molecule in aqueous solutions at different pH values is important. While specific data for this compound is lacking, the kinetics of hydrolysis for related nitro-substituted heterocyclic compounds can be pH-dependent[14][15][16]. Studies on related compounds suggest that stability can vary significantly with pH, and this should be experimentally determined[17].

-

Photostability: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, particularly in the UV range, can lead to chemical transformations[18]. The intrinsic photostability of this compound should be evaluated according to established guidelines if it is to be used in applications where light exposure is a factor.

Experimental Methodologies

To address the lack of comprehensive experimental data, this section provides detailed, self-validating protocols for determining the key .

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH.

Rationale: By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined. This method is particularly useful for compounds with chromophores and requires only a small amount of sample[19].

Step-by-Step Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 13) with known ionic strength.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration that gives an absorbance reading in the linear range (typically 0.2-0.8).

-

Spectral Scan: Scan the spectrum of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 13) buffer to determine the spectra of the fully protonated and neutral species, and to identify the wavelength of maximum difference (analytical wavelength).

-

Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic plateaus.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

Rationale: This method directly measures the partitioning of a compound between n-octanol and water after equilibrium has been reached. It is a robust and reliable method, though it can be labor-intensive[20].

Step-by-Step Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.

-

Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its synthetic versatility. This guide has consolidated the available physicochemical data and highlighted areas where experimental determination is still required. The provided protocols for pKa and LogP determination offer a clear path for researchers to generate the robust data necessary for informed decision-making in drug discovery and development programs. A thorough understanding and experimental validation of these fundamental properties will undoubtedly facilitate the rational design and synthesis of novel pyrimidine-based therapeutic agents.

References

- 1. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 5-nitro- (8CI,9CI) | 14080-32-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. FTIR [terpconnect.umd.edu]

- 7. researchgate.net [researchgate.net]

- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bspublications.net [bspublications.net]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of the Alkaline Hydrolysis of 2-Thioaryl-3, 5-Dinitropyridine Derivatives in 50% v/v DMSO–water | Semantic Scholar [semanticscholar.org]

- 14. Kinetics of hydrolysis of NN′-diarylsulphamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. researchgate.net [researchgate.net]

- 20. (PDF) Experimental Determination of Octanol–Water Partition [research.amanote.com]

The Genesis of a Key Heterocycle: Early Studies and Discovery of 5-Nitropyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro Group on the Pyrimidine Scaffold

The introduction of a nitro group onto the pyrimidine ring marked a pivotal moment in heterocyclic chemistry, paving the way for a vast array of synthetic transformations and the discovery of novel bioactive molecules. Pyrimidine, a fundamental component of nucleic acids, coenzymes, and various natural products, gains unique electronic properties upon the addition of the strongly electron-withdrawing nitro group at the 5-position. This modification significantly influences the reactivity of the entire ring system, making 5-nitropyrimidine a versatile precursor for the synthesis of a diverse range of substituted pyrimidines with applications in medicinal chemistry and materials science. This technical guide delves into the foundational early studies that led to the discovery and initial characterization of this compound, providing a detailed account of the pioneering synthetic methodologies and the scientific rationale behind them.

The Pioneering Synthesis: A Landmark Achievement in Pyrimidine Chemistry

The first successful synthesis of the parent this compound was a significant breakthrough, providing chemists with a foundational building block for further exploration. Early efforts in pyrimidine chemistry focused on the synthesis of derivatives with substituents at the 2, 4, and 6 positions. However, the direct nitration of the unsubstituted pyrimidine ring presented a considerable challenge due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.

The seminal work that led to the isolation and characterization of this compound involved a multi-step synthetic sequence, beginning with a more readily available pyrimidine derivative. While direct nitration of pyrimidine itself is difficult, the presence of activating groups can facilitate the reaction at the 5-position. The early syntheses, therefore, often relied on the nitration of a substituted pyrimidine followed by the removal of the activating or directing groups.

One of the foundational methods for the preparation of this compound involves the use of 5-aminopyrimidine as a key intermediate. The synthesis of 5-aminopyrimidine itself was a notable achievement, with early work by researchers such as N. Whittaker in 1951 paving the way. The subsequent conversion of the amino group to a nitro group, or the introduction of a nitro group followed by deamination, represented a critical step in accessing the parent this compound.

The authoritative and comprehensive work on pyrimidine chemistry, "The Pyrimidines" by D.J. Brown, serves as a crucial reference for these early discoveries. This extensive compilation of the field's literature details the various synthetic routes developed by pioneering chemists.

Foundational Synthetic Protocol: The deamination of 2-amino-5-nitropyrimidine

One of the earliest successful routes to unsubstituted this compound involved the deamination of 2-amino-5-nitropyrimidine. This method highlights the strategic use of an amino group as a directing and activating group for the nitration step, which is then subsequently removed to yield the desired parent compound.

Experimental Workflow

The Ascendant Scaffold: A Technical Guide to 5-Nitropyrimidines and Their Analogs in Modern Chemistry

Introduction: The Resurgence of a Privileged Heterocycle

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, the 5-nitropyrimidine scaffold has emerged as a particularly versatile and potent pharmacophore. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrimidine ring, rendering it susceptible to a variety of chemical transformations and enabling a diverse range of biological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 5-nitropyrimidines and their analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive foundation for harnessing the potential of this remarkable heterocyclic system.

I. The Synthetic Arsenal: Constructing the this compound Core and its Analogs

The strategic synthesis of this compound derivatives is paramount to exploring their therapeutic potential. A variety of methods have been developed, ranging from classical cyclization reactions to more modern three-component transformations.

Cyclization Strategies: Building the Ring from Acyclic Precursors

A common and effective approach to the this compound core involves the cyclocondensation of a three-carbon component with a nitrogen-containing species. For instance, the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be achieved through the cyclization of methyl cyanoacetate and a guanidine salt in a sodium methoxide methanol solution, followed by nitrosation.[2]

Three-Component Ring Transformations: A Convergent Approach

Three-component ring transformations (TCRT) offer a highly efficient and convergent route to substituted 5-nitropyridines, a closely related and often-used scaffold. This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia, to afford nitropyridines that are otherwise difficult to access.[3] This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Functionalization of Pre-existing Pyrimidine Scaffolds

The direct nitration of pyrimidine derivatives is a fundamental method for introducing the 5-nitro group. For example, 2,4-diamino-6-hydroxypyrimidine can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,4-diamino-6-hydroxy-5-nitropyrimidine with high purity and yield.[4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine [4]

-

Dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch with stirring.

-

Control the reaction temperature between 30 and 35°C.

-

Slowly add 20 g of concentrated sulfuric acid (98%).

-

While maintaining the temperature, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

-

After the addition is complete, continue to stir the mixture for 2 hours.

-

Cool the reaction mixture to -5 to 0°C to induce crystallization.

-

Filter the mixture. The resulting filtrate can be used as the solvent for the next batch.

-

Wash the filter cake with 100 mL of dichloromethane, followed by 200 mL of drinking water.

-

Drain the solid to obtain the wet product of 2,6-diamino-5-nitropyrimidin-4-ol.

Synthesis of Key Intermediates: 2,4-Dichloro-5-nitropyrimidine

2,4-Dichloro-5-nitropyrimidine is a crucial and versatile intermediate for the synthesis of a wide array of this compound analogs. Its synthesis is typically achieved by the chlorination of 5-nitrouracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine

-

Chlorination:

-

To a 2 L reactor, charge 100 g of 5-nitrouracil, 200 ml of toluene, and 244 g of phosphorus oxychloride.

-

Heat the mixture to 55-65°C.

-

Charge 209 g of N,N-diethylaniline into the reactor at 55-65°C over at least 3 hours.

-

Stir the reaction at the same temperature for 1 hour.

-

Monitor the reaction for complete conversion by HPLC.

-

Remove the solvent by evaporation under reduced pressure (< 60°C).

-

-

Work-up and Isolation:

-

Charge 200 ml of toluene into the reactor and cool to 0-10°C.

-

In a separate reactor, charge 500 ml of water and 350 ml of toluene and cool to 0-5°C.

-

Quench the reaction mixture from the first reactor into the second reactor at 0-10°C over 1-2 hours.

-

Stir the resulting mixture at 0-10°C for 20-40 minutes and then allow the layers to separate for 20-40 minutes.

-

Extract the bottom aqueous layer with 100 ml of toluene.

-

Combine the organic layers and concentrate under reduced pressure (< 60°C) until dryness to obtain 2,4-dichloro-5-nitropyrimidine as a brown oil.

-

II. Reactivity and Physicochemical Properties: The Influence of the Nitro Group

The 5-nitro group imparts distinct reactivity patterns and physicochemical properties to the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for the diversification of this scaffold. Halogenated 5-nitropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, are particularly reactive towards nucleophiles.[1] The positions of the leaving groups (halogens) and the activating nitro group are critical in determining the regioselectivity of the substitution. In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, substitution with secondary amines shows excellent selectivity for the C-4 position, while tertiary amine nucleophiles exhibit high selectivity for the C-2 position.[5]

Diagram: General Workflow for SNAr on 2,4-Dichloro-5-nitropyrimidine

Caption: A generalized workflow for the synthesis of this compound analogs via nucleophilic aromatic substitution.

Physicochemical Properties

The presence of the nitro group and the nitrogen atoms in the pyrimidine ring significantly influences the physicochemical properties of these compounds.

| Property | Value for this compound | Reference |

| Molecular Formula | C4H3N3O2 | [6] |

| Molecular Weight | 125.09 g/mol | [6] |

| XLogP3 | -0.1 | [7] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Topological Polar Surface Area | 68.9 Ų | [8] |

III. Biological Applications: A Scaffold for Drug Discovery

This compound analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Enzyme Inhibitors

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.

-

Nitric Oxide Synthase (NOS) Inhibitors: A series of this compound-2,4-dione analogs have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[9] One of the lead compounds demonstrated significant inhibitory potency and in vivo efficacy in a carrageenan-induced paw edema model in mice.[9]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.[10] 5-Cyanopyrimidine derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[11] X-ray crystallography confirmed that the cyano group of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in the kinase's active site.[11]

Diagram: Simplified Kinase Inhibition Signaling Pathway

Caption: A simplified representation of a kinase signaling pathway and its inhibition by a this compound-based inhibitor.

IV. Applications Beyond the Bench: Materials Science

While the primary focus of this compound research has been in medicinal chemistry, emerging applications in materials science are beginning to be explored. The related 5-nitropyridine scaffold has been used to synthesize novel copper(I) clusters with interesting photophysical properties. A 2,2′-dithiobis(5-nitropyridine) ligand was used to create a Cu(I) cluster that exhibits near-infrared (NIR) emission.[12][13] This suggests that this compound derivatives, with their unique electronic and coordination properties, could also serve as valuable ligands for the development of novel functional materials with applications in optoelectronics and sensing.[13]

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. Its inherent reactivity, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on the development of more efficient and selective synthetic methodologies, the exploration of novel biological targets, and the expansion of its applications in materials science. The insights and protocols presented in this guide provide a solid foundation for researchers to contribute to the ever-evolving story of this remarkable heterocyclic system.

VI. References

-

Cho, J. H., et al. (2020). Synthesis of potent JAK2 inhibitors. Nitropyridines in the Synthesis of Bioactive Molecules. --INVALID-LINK--[14][15]

-

Li, Y., et al. (2014). Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed, 24985766. --INVALID-LINK--[9]

-

Nishiwaki, N. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(10), 1641. --INVALID-LINK--[3]

-

BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem. --INVALID-LINK--[1]

-

ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. ChemicalBook. --INVALID-LINK--[4]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. --INVALID-LINK--

-

Scifinder. (2009). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Request PDF. --INVALID-LINK--[16]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--[6]

-

Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents. --INVALID-LINK--[2]

-

Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents. --INVALID-LINK--

-

BenchChem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. BenchChem. --INVALID-LINK--

-

van der Plas, H. C., & Charushin, V. N. (1987). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of this compound into 2-substituted this compound and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry, 52(20), 4563-4567. --INVALID-LINK--[17]

-

Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine 97%. Sigma-Aldrich. --INVALID-LINK--

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. --INVALID-LINK--[18]

-

Solubility of Things. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Solubility of Things. --INVALID-LINK--[19]

-

ChemScene. (n.d.). 49845-33-2 | 2,4-Dichloro-5-nitropyrimidine. ChemScene. --INVALID-LINK--[8]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-nitropyrimidine. PubChem Compound Database. --INVALID-LINK--[20]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. --INVALID-LINK--[5]

-

Hassanein, K., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C, 126(24), 10183-10190. --INVALID-LINK--[12]

-

Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. --INVALID-LINK--[11]

-

National Center for Biotechnology Information. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. PubMed Central. --INVALID-LINK--[13]

-

National Center for Biotechnology Information. (n.d.). This compound-2,4-diamine. PubChem Compound Database. --INVALID-LINK--[7]

-

National Center for Biotechnology Information. (2020). Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for…. PubMed Central. --INVALID-LINK--[21]

-

MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. --INVALID-LINK--[22]

-

BenchChem. (2025). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. BenchChem. --INVALID-LINK--[10]

-

National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. --INVALID-LINK--[23]

-

YouTube. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. --INVALID-LINK--[24]

-

Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. --INVALID-LINK--[25]

-

YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. --INVALID-LINK--[26]

References

- 1. benchchem.com [benchchem.com]

- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. labiotech.eu [labiotech.eu]

- 26. youtube.com [youtube.com]

Thermal Stability and Decomposition of 5-Nitropyrimidine and its Derivatives

An In-depth Technical Guide

Abstract

5-Nitropyrimidine serves as a foundational scaffold in medicinal chemistry and energetic materials science. The incorporation of a nitro group onto the pyrimidine ring drastically alters its electronic properties, reactivity, and, critically, its thermal stability. Understanding the thermal behavior of this molecule is paramount for safe handling, predicting shelf-life, and designing novel compounds with tailored properties. Direct and comprehensive experimental data on the parent this compound is sparse in publicly accessible literature. Therefore, this technical guide provides a robust framework for assessing its thermal stability by synthesizing data from key, structurally related derivatives. We will explore the theoretical underpinnings of its decomposition, detail the critical experimental protocols for thermal analysis, and present case studies on energetic, halogenated, and amino-substituted 5-nitropyrimidines. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently investigate and interpret the thermal characteristics of this important class of compounds.

The this compound Core: Structure and Significance

The this compound molecule consists of a diazine heterocyclic ring (pyrimidine) substituted with a nitro group (-NO₂) at the 5-position[1]. This substitution is electronically significant; the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. This reactivity profile makes it a valuable intermediate in the synthesis of more complex molecules, including diaminopurines and various pharmaceutical agents[2].

The presence of the C-NO₂ bond is the primary determinant of the molecule's thermal behavior. This bond is often the weakest link in nitroaromatic and nitroheterocyclic compounds, and its cleavage is frequently the initiating step in thermal decomposition. The energy released upon decomposition, and the temperature at which this process begins, are critical parameters for compounds intended for use as energetic materials or as pharmaceuticals that must withstand various processing and storage conditions.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of nitro-substituted heterocycles is a complex process that can proceed through multiple, often competing, pathways. The exact mechanism is influenced by the molecular structure, the physical state (solid, liquid, or gas), and the surrounding atmosphere. For this compound, two primary initiation pathways are plausible.

-

C-NO₂ Bond Homolysis: This is the most common initiation step for many nitroaromatic compounds. The carbon-nitro bond breaks, yielding a pyrimidinyl radical and a nitrogen dioxide (•NO₂) radical. The highly reactive •NO₂ can then trigger subsequent exothermic reactions. The activation barrier for direct C-NO₂ homolysis in a related energetic compound, ICM-102, was theoretically calculated to be 188.8 kJ mol⁻¹[3].

-

Ring Cleavage: At much higher temperatures, the pyrimidine ring itself can fragment. Studies on the high-temperature (1200–1850 K) pyrolysis of unsubstituted pyrimidine show it decomposes into products like acetylene, hydrogen cyanide (HCN), and acrylonitrile[4]. While these extreme conditions are not typical for standard thermal analysis, they inform our understanding of the ultimate fate of the heterocyclic core following initial decomposition.

The subsequent decomposition steps involve a cascade of radical reactions, leading to the formation of stable gaseous products such as N₂, H₂O, CO₂, and CO, as well as solid char residue[5].

Caption: Conceptual decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the most comprehensive understanding of thermal behavior.[6][7]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is ideal for identifying decomposition temperatures, quantifying mass loss, and determining residual mass.[9]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is used to detect thermal events like melting, crystallization, and exothermic decomposition, and to quantify the energy associated with these events.[6]

Self-Validating Protocol for TGA-DSC Analysis

This protocol is designed to ensure accuracy and reproducibility when analyzing novel or uncharacterized nitropyrimidine compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the melting point (Tm), onset of decomposition (Tonset), peak decomposition temperature (Td), mass loss percentage, and decomposition enthalpy (ΔHd) of a this compound analog.

Instrumentation: Simultaneous TGA-DSC instrument.

Protocol Steps:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of measured temperature and heat flow, calibration is non-negotiable. It establishes the trustworthiness of all subsequent data.

-

Procedure:

-

Calibrate the temperature axis using high-purity standards with known melting points (e.g., Indium, Tin, Zinc) that bracket the expected range of thermal events.

-

Calibrate the heat flow signal using the known enthalpy of fusion of a standard (e.g., Indium).

-

Perform a TGA mass calibration using standard calibration weights.

-

-

-

Sample Preparation:

-

Rationale: The sample's form and mass directly impact heat transfer and reaction kinetics. Small, consistent sample masses minimize thermal gradients within the sample, leading to sharper, more defined peaks.

-

Procedure:

-

Weigh 1-3 mg of the finely ground, dry sample directly into an aluminum DSC pan. Using a small, consistent mass is crucial for reproducibility.

-

Crimp the pan with a pierced lid. The piercing prevents pressure buildup from evolved gases, which could damage the instrument and distort the thermogram.

-

-

-

Experimental Conditions:

-

Rationale: The heating rate and atmosphere are critical variables. A moderate heating rate (10 °C/min) is standard for initial screening, providing a good balance between resolution and experiment time. An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition without interference from oxidative processes.

-

Procedure:

-

Place the prepared sample pan and an empty reference pan into the instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Program the instrument to heat from ambient temperature (e.g., 30 °C) to a temperature well above the final decomposition point (e.g., 400 °C or 500 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Rationale: Proper analysis extracts quantitative metrics from the raw data curves, transforming them into actionable insights about the material's stability.

-

Procedure:

-

DSC Curve: Determine the melting point (Tm) from the peak of the endothermic event. Identify the onset temperature (Tonset) and peak temperature (Td) of the main exothermic decomposition event.

-

TGA Curve: Correlate the mass loss steps with the thermal events observed in the DSC curve. The primary decomposition event should correspond to the most significant mass loss.

-

Validation: The onset of mass loss in the TGA curve should closely correspond to the onset of the exothermic event in the DSC curve. This correspondence validates that the observed exotherm is indeed due to decomposition.

-

-

Caption: Standard experimental workflow for TGA-DSC analysis.

Thermal Behavior of Key this compound Derivatives

By examining the thermal properties of various substituted 5-nitropyrimidines, we can infer how different functional groups influence the stability of the core ring. The data below has been synthesized from multiple authoritative sources.

Case Studies:

-

Energetic Derivatives (ICM-102): 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102) is a novel insensitive high-energy explosive. Its structure is stabilized by extensive hydrogen bonding and the presence of N-oxide groups. This compound exhibits a high thermal decomposition temperature of 284 °C, demonstrating that electron-donating amino groups and N-oxides can significantly enhance the thermal stability of the this compound scaffold.[3]

-

Amino-Substituted Derivatives: Other energetic compounds based on a 6-amino-5-nitropyrimidine core also show excellent thermal stability, with decomposition temperatures (Td) measured by DSC at 295 °C and 300 °C.[10] This further supports the stabilizing effect of amino substituents.

-

Halogenated Derivatives (2,4-dichloro-5-nitropyrimidine): In contrast, halogenated derivatives can be significantly less stable. 2,4-dichloro-5-nitropyrimidine is noted to be very easily decomposed by water or at high temperatures during synthesis and workup.[11] This highlights the destabilizing effect that electron-withdrawing chloro-substituents can have, likely by making the pyrimidine ring more susceptible to nucleophilic attack and subsequent degradation.

Data Summary

| Compound/Derivative Class | Key Substituents | Melting Point (Tm) | Decomposition Temp. (Td) | Key Findings | Reference |

| ICM-102 | 2,4,6-Triamino, 1,3-Di-N-Oxide | N/A | 284 °C | High thermal stability, insensitive energetic material. | [3] |

| 6-Amino-5-nitropyrimidine Based | 6-Amino, other N-heterocycles | N/A | 295 - 300 °C | High thermal stability due to amino group. | [10] |

| 2,4-dichloro-5-nitropyrimidine | 2,4-Dichloro | 28 - 32 °C[2] | Prone to decomposition at high temp.[11] | Highly reactive and thermally sensitive, especially in the presence of water. | [2][11] |

| 5-NPPP (Pyridine Analog) | 2-(3-phenylpropoxy) | 73.81 °C | 331.67 °C | A pyridine-based analog showing a distinct melting point before decomposition. | [12] |

Note: Data for 5-NPPP is for a pyridine derivative and is included for comparative purposes regarding analytical methodology.

Kinetic Analysis of Decomposition

Beyond identifying decomposition temperatures, kinetic analysis helps predict how a material will behave over time at temperatures below its rapid decomposition point. This is crucial for assessing long-term stability and safety. Isoconversional kinetic models (e.g., Friedman, Kissinger-Akahira-Sunose) are frequently applied to data from multiple TGA experiments run at different heating rates to determine the activation energy (Ea) of decomposition.[13] For instance, a detailed kinetic analysis of the multi-step decomposition of ICM-102 was performed to create a reliable model of its thermal behavior.[3] Such studies are essential for predicting the shelf-life and ensuring the safe application of energetic materials.[3]

Safety and Handling Considerations

Based on safety data for various nitropyrimidine derivatives, the following precautions are essential:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[14]

-

Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[15]

-

Avoid Contact: Prevent contact with skin and eyes. These compounds are often classified as skin and eye irritants.[1][16]

-

Handling: Avoid creating dust. For energetic derivatives, avoid shock, friction, and electrostatic discharge.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[16]

Conclusion and Future Outlook

The thermal stability of the this compound scaffold is profoundly influenced by its substituents. Electron-donating groups like amines and N-oxides tend to confer high thermal stability, making these derivatives suitable for applications as heat-resistant energetic materials. Conversely, electron-withdrawing halogen substituents can decrease stability, rendering the compounds sensitive to heat and moisture.

While this guide provides a comprehensive framework based on available data from key derivatives, a significant gap remains: the lack of direct, published experimental TGA-DSC data for the parent this compound. Future research should prioritize the thorough thermal analysis of this foundational compound. Such data would serve as a critical benchmark for computational models and would allow for more accurate predictions of the thermal behavior of new, complex derivatives being designed for pharmaceutical and material science applications.

References

- 1. This compound | C4H3N3O2 | CID 11040699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. microbiozindia.com [microbiozindia.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. rjleegroup.com [rjleegroup.com]

- 9. particletechlabs.com [particletechlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 5-Nitropyrimidine: A Technical Guide for Researchers

Introduction: The Significance of 5-Nitropyrimidine in Modern Drug Discovery and Synthesis

This compound stands as a pivotal scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing nitro group on the pyrimidine ring, make it a valuable precursor for a diverse array of biologically active molecules. From kinase inhibitors in oncology to novel anti-infective agents, the derivatives of this compound are at the forefront of pharmaceutical research and development.

A fundamental yet often overlooked parameter that governs the utility of this compound in these applications is its solubility in common organic solvents. Solubility dictates the feasibility of reaction conditions, influences purification strategies, and is a critical determinant of a compound's behavior in biological assays. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, step-by-step protocols for its experimental determination. While quantitative solubility data for the parent this compound is not extensively documented in publicly available literature, this guide empowers researchers to confidently determine this crucial parameter and make informed decisions in their work.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key features influencing its interaction with solvents are:

-

The Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. This imparts a degree of polarity and the potential for hydrogen bonding.

-

The Nitro Group (-NO2): A strongly electron-withdrawing and polar functional group. This group significantly influences the molecule's dipole moment and its ability to participate in dipole-dipole interactions.

Based on these features, we can anticipate the following solubility trends:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The high polarity of these solvents, coupled with their ability to accept hydrogen bonds, suggests that this compound will exhibit good solubility. For instance, the related compound 4,6-dichloro-5-nitropyrimidine is known to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].

-

Polar Protic Solvents (e.g., Alcohols): Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the pyrimidine nitrogens can accept hydrogen bonds, the lack of a hydrogen bond donor on this compound itself may limit its solubility compared to more functionalized derivatives. However, some solubility is expected. For example, 2-amino-5-nitropyridine is soluble in chloroform and methanol.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. 2,4-Dichloro-5-nitropyrimidine has been reported to be slightly soluble in chloroform and methanol[2]. This suggests that this compound may exhibit moderate to low solubility in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, it is expected to have poor solubility in non-polar solvents, following the "like dissolves like" principle[3].

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of both solute and solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | High polarity of both solute and solvent. | |

| Polar Protic | Methanol | Moderately Soluble | Potential for hydrogen bonding with the pyrimidine ring. |

| Ethanol | Moderately Soluble | Similar to methanol, but lower polarity may slightly reduce solubility. | |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble | Intermediate polarity. |

| Chloroform | Slightly Soluble | Intermediate polarity. | |

| Non-Polar | Toluene | Poorly Soluble | Mismatch in polarity between solute and solvent. |

| Hexane | Insoluble | Significant mismatch in polarity. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of readily available quantitative data, the experimental determination of solubility is crucial. The following protocols provide robust methods for obtaining both thermodynamic and kinetic solubility data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker (e.g., at 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Analytical Quantification Methods

A reliable quantification method is essential for accurate solubility determination.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

Protocol:

-

Method Development:

-

Column: A reverse-phase C18 column is typically suitable for the separation of pyrimidine derivatives[4][5].

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound has a strong absorbance. The UV spectrum of nitroaromatic compounds often shows absorbance bands in the 210-270 nm range[6]. The exact λmax should be determined experimentally.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This curve should be linear over the expected concentration range of the solubility samples.

-

-

Sample Analysis:

-

Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

For a more rapid, though potentially less specific, determination of solubility, UV-Vis spectroscopy can be employed.

Protocol:

-

Determine λmax:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the diluted sample from the calibration curve and then factor in the dilution to determine the original concentration in the saturated solution.

-

Diagram 2: General Workflow for Analytical Quantification

Caption: General workflow for quantifying solute concentration.

Conclusion: A Practical Framework for Understanding this compound Solubility

While the existing literature lacks specific quantitative solubility data for this compound, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this vital parameter. By understanding the physicochemical properties of this compound and applying the detailed experimental protocols for solubility determination and quantification, scientists and drug development professionals can overcome this data gap. The ability to accurately measure solubility is paramount for optimizing synthetic routes, designing effective purification strategies, and ensuring the reliability of biological screening data, ultimately accelerating the journey of novel this compound-based compounds from the laboratory to clinical applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,4-Dichloro-5-nitropyrimidine CAS#: 49845-33-2 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyrimidine scaffold, creating 5-nitropyrimidine, unlocks a versatile building block for novel molecular architectures in medicinal chemistry and materials science. However, this enhanced reactivity profile necessitates a thorough understanding and rigorous implementation of safety protocols. This guide, designed for the experienced researcher, provides an in-depth analysis of the potential hazards associated with this compound and its derivatives, alongside field-proven safety precautions to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

-

Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3][5][6]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported across various suppliers and derivatives.

Table 1: GHS Hazard Classification for this compound Derivatives

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Source: Synthesized from multiple SDSs for this compound derivatives.[1][2][3][4][5][6]

Beyond these immediate hazards, researchers should also consider the potential for other, less characterized risks. The presence of the nitro group suggests that these compounds may have the potential for other health effects, and as such, they should be handled with the appropriate level of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound and its analogs.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][7][8]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][7][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8] It is imperative to consult the glove manufacturer's compatibility chart for the specific solvent systems being used.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[9]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[9][10]

Diagram 1: PPE Donning and Doffing Workflow

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.

Handling

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Avoid the formation of dust and aerosols.

Storage

Disposal

-

All waste containing this compound must be treated as hazardous chemical waste.[8]

-

Dispose of contents and container in accordance with local, state, and federal regulations.[1][7][8] Do not dispose of down the drain or in regular trash.[8]

-

Waste containers should be clearly labeled with the full chemical name and associated hazards.[8]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[1][2][12] If symptoms persist, seek medical attention.[1]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice/attention.[2][4][5]

-